Erythromycin B - 527-75-3

Erythromycin B

Catalog Number: EVT-339282
CAS Number: 527-75-3
Molecular Formula: C37H67NO12
Molecular Weight: 717.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin B is a macrolide antibiotic that is structurally very similar to erythromycin A. It is a natural product isolated from Saccharopolyspora erythraea, previously known as Streptomyces erythreus [, ]. Unlike Erythromycin A, which has a hydroxyl group at C12, Erythromycin B lacks this hydroxyl group []. This difference contributes to its superior acid stability compared to erythromycin A [, , ].

  • A model compound for studying the structure-activity relationship of macrolide antibiotics due to its structural similarity to erythromycin A [, ].
  • A precursor for the synthesis of novel erythromycin derivatives with potentially improved pharmacological properties [, , , , ].
  • A tool for investigating the biosynthetic pathways of erythromycins [, , , ].
  • Construction of genetically engineered Saccharopolyspora erythraea strains: Genetically modifying Saccharopolyspora erythraea by knocking out genes responsible for the late-stage modifications of erythromycin biosynthesis can lead to the overproduction of erythromycin B [, ]. Specifically, disrupting the eryK gene, which encodes the enzyme responsible for C12 hydroxylation, shifts the production towards erythromycin B [, , ].
  • Chemical synthesis: Total synthesis of erythromycin B has been achieved, though this process is complex and challenging [, , , ].
  • Separation and purification from erythromycin mixtures: High-speed counter-current chromatography (HSCCC) has been employed to efficiently separate and purify erythromycin B from mixtures of erythromycins A, B, and C [, ].
Molecular Structure Analysis
  • Acid-catalyzed degradation: Erythromycin B, while more acid-stable than erythromycin A, can still degrade in acidic conditions [, , ]. This degradation primarily involves the loss of the cladinose sugar ring and formation of anhydroerythromycin B and 6-9-enol ether [, ]. Deuterium incorporation at the C8 position has been shown to slow down the acid-catalyzed enol ether formation [].
  • O-methylation: Chemical modification of erythromycin B through O-methylation at the C6 hydroxyl group has resulted in 6-O-methylerythromycin B, exhibiting improved in vivo activity and pharmacokinetic properties compared to Erythromycin B []. Studies focusing on the regioselectivity of O-methylation of erythromycin derivatives suggest the influence of steric and electronic factors in determining the preferential site of methylation [, ].
  • Oxime formation: Erythromycin B 9-oxime can be synthesized through reaction with hydroxylamine, which is then utilized for further derivatization, such as the production of 6-O-alkyl-9-oxime erythromycin B derivatives [].
  • Deoxygenation: Stereoselective deoxygenation at the C12 position of erythromycin A can be achieved via the Barton-McCombie reaction, producing 12-deoxy erythromycin B [].
Mechanism of Action

Erythromycin B, similar to erythromycin A, acts as a protein synthesis inhibitor in bacteria [, , ]. It binds to the 50S ribosomal subunit of bacteria, specifically at the exit tunnel of the apicoplast ribosome, preventing the formation of the peptide bond and blocking the translocation of the nascent peptide chain [, ]. This inhibition of protein synthesis leads to bacterial growth arrest.

Physical and Chemical Properties Analysis
  • Acid stability: Erythromycin B exhibits superior acid stability compared to erythromycin A due to the absence of the C12 hydroxyl group [, , ]. This property is particularly advantageous for oral administration as it reduces degradation in the acidic environment of the stomach [, ].
  • Solubility: Erythromycin B and its derivatives exhibit varying solubilities in different solvents []. For instance, erythromycin B enol ether ethyl succinate is poorly soluble in water, contributing to its stability in formulations [].
  • Hygroscopicity: Studies have shown that erythromycin B can form dihydrate crystals, similar to erythromycin A dihydrate []. The hygroscopic nature of erythromycin B dihydrate has been investigated, showing that it can lose water molecules under low humidity conditions, impacting its local chemical environment and solid-state 13C NMR spectrum [].
Applications
  • Development of novel antibiotics: The acid stability and inherent antibacterial activity of Erythromycin B make it an attractive starting point for developing new macrolide antibiotics with improved stability and pharmacokinetic profiles [, , ]. For example, erythromycin B enol ether derivatives have been explored as potential prodrugs due to their improved acid stability and taste-masking properties [].
  • Investigation of drug-target interactions: Erythromycin B and its derivatives are utilized in molecular docking studies to understand the interactions between macrolide antibiotics and the bacterial ribosome [, ]. These studies aim to elucidate the binding mode of these antibiotics and identify potential targets for the development of new drugs.
  • Bioconversion studies: Erythromycin B serves as a precursor for studying the biosynthesis of erythromycin A and other erythromycin congeners [, , ]. By feeding erythromycin B to genetically modified Saccharopolyspora erythraea strains, researchers can investigate the function of specific enzymes involved in the erythromycin biosynthetic pathway.
Future Directions
  • Synthesis of new derivatives: Continued exploration of chemical modifications of Erythromycin B to improve its pharmacological properties, such as potency, spectrum of activity, and pharmacokinetic parameters. This includes investigating novel functional groups and modifications at various positions on the erythronolide ring and the sugar moieties [].
  • Optimization of fermentation processes: Developing new fermentation strategies and genetically engineered Saccharopolyspora erythraea strains for enhancing the production yield of Erythromycin B. This includes manipulating gene expression, optimizing media composition, and exploring alternative fermentation conditions [].

Erythromycin A

Relevance: Erythromycin A is the 3"-O-methylated derivative of Erythromycin C and exhibits potent antibacterial activity . It is structurally very similar to Erythromycin B, differing only in the presence of a hydroxyl group at C12 . While both are susceptible to 6,9-enol ether formation, Erythromycin B demonstrates superior acid stability compared to Erythromycin A .

8-d-Erythromycin B

Relevance: This compound was synthesized to investigate if deuteration could reduce the acid-catalyzed formation of the gut-motilide enol ether, a side effect associated with Erythromycin B . Studies showed that while deuteration did not eliminate enol ether formation, it did reduce its occurrence, suggesting a potential strategy to mitigate this side effect .

Erythromycin B Enol Ether

Relevance: This compound is significant because it lacks antibacterial activity and is associated with undesirable gut-motilide side effects . The formation of Erythromycin B enol ether is a major metabolic pathway of Erythromycin B in acidic environments, such as the stomach.

Erythromycin B 2'-Ethyl Succinate

Relevance: This prodrug is hydrolyzed in vivo to release active Erythromycin B. Compared to Erythromycin A 2'-ethyl succinate, Erythromycin B 2'-ethyl succinate shows superior acid stability, making it a more desirable prodrug candidate, especially for formulations that need to remain stable in acidic conditions like the stomach .

6-O-Alkyl Erythromycin B Oxime

Relevance: These modifications are investigated for their potential to alter the antibacterial activity of Erythromycin B . The alkyl group introduced at the C6 position can vary, leading to a series of derivatives with potentially different pharmacological properties.

Clarithromycin

Relevance: Clarithromycin is a second-generation macrolide antibiotic known for its improved acid stability and pharmacokinetic profile compared to Erythromycin A . While Erythromycin B shares a similar acid degradation pathway with Clarithromycin, it holds an advantage by being a natural product .

Erythromycin G

Relevance: Erythromycin G exhibits antibacterial activity against both Gram-positive and Gram-negative organisms . The discovery of Erythromycin G highlights the structural diversity within the erythromycin family and underscores the potential for discovering new analogs with improved therapeutic properties.

3-O-Mycarosylerythronolide B

Relevance: This compound is isolated from Saccharopolyspora erythraea cultures, specifically those that have been blocked in erythromycin biosynthesis . Its isolation provides insights into the biosynthetic assembly of the erythromycin molecule.

6-O-Methylerythromycin B

Relevance: This modification is notable for its improved in vivo activity and pharmacokinetic properties compared to Erythromycin B . Its enhanced activity demonstrates that even subtle structural changes can significantly influence the pharmacological profile of Erythromycin B.

(9R)-9-Amino-9-deoxoerythromycin B

Relevance: (9R)-9-Amino-9-deoxoerythromycin B serves as a crucial intermediate in the synthesis of various C-21 functionalized derivatives of erythromycins . The presence of the amino group at C9 allows for further chemical modifications aimed at exploring structure-activity relationships and enhancing antibacterial activity.

(9R)-9-Deoxo-9-(N,N-dimethylamino)-12,21-epoxyerythromycin B

Relevance: This compound exhibits retained antibacterial activity against several organisms susceptible to Erythromycin A . The structural modifications at C12 and C21 highlight the potential for creating novel erythromycin analogs with potentially improved pharmacological properties.

Erythromycin C

Relevance: Erythromycin C is converted to Erythromycin A by the action of Erythromycin O-methyltransferase (EryG), an enzyme that catalyzes the methylation of the C3'' hydroxyl group of the mycarose moiety . This compound serves as a branch point in the biosynthesis of erythromycins, as it can also be converted to Erythromycin B through the action of EryK, a cytochrome P450 monooxygenase .

Erythromycin D

Relevance: Erythromycin D is a precursor to both Erythromycin C and Erythromycin B in the erythromycin biosynthetic pathway . It is sequentially hydroxylated by EryK to form Erythromycin C, which is then methylated by EryG to produce Erythromycin A. Alternatively, EryK can act directly on Erythromycin D to form Erythromycin B .

2',4''-O-Bis(trimethylsilyl)erythromycin A (TMS-EM-A)

Relevance: TMS-EM-A is used as a starting material for regioselective chemical modifications, particularly O-methylation reactions . The bulky trimethylsilyl protecting groups influence the regioselectivity of the methylation reaction. In contrast to 2',4''-O-Bis(trimethylsilyl)erythromycin B, O-methylation of TMS-EM-A primarily yields the 11-methoxy derivative .

2',4''-O-Bis(trimethylsilyl)erythromycin B (TMS-EM-B)

Relevance: Similar to TMS-EM-A, TMS-EM-B is employed in regioselective chemical reactions, such as O-methylation. The presence of trimethylsilyl groups introduces steric hindrance, influencing the regioselectivity of the reaction . O-methylation of TMS-EM-B primarily yields the 6-methoxy derivative.

5-Desosaminyl Erythronolide B

Relevance: This compound is formed under acidic conditions and lacks the antibacterial activity of Erythromycin B . Its formation underscores the importance of the sugar moieties for the biological activity of erythromycin antibiotics.

5-Desosaminyl Erythronolide B Ethyl Succinate

Relevance: This compound was investigated for its anti-malarial activity. Despite its structural similarity to Erythromycin B, 5-Desosaminyl Erythronolide B ethyl succinate exhibits weak in vitro antimalarial activity, suggesting the importance of the desosamine sugar and the macrocyclic lactone for potent antimalarial activity .

6-Deoxy-13-cyclopropyl-erythromycin B

Relevance: 6-Deoxy-13-cyclopropyl-erythromycin B is produced by feeding cyclopropane carboxylic acid to a mutant strain of Saccharopolyspora erythraea . Its production highlights the flexibility of the deoxyerythronolide B synthase in accepting modified starter units.

15-Fluoro-erythromycin A (15F-EryA)

Relevance: 15F-EryA is produced via bioconversion of a 6-deoxyerythronolide B analog by a genetically engineered Saccharopolyspora erythraea mutant . The overproduction of 15F-EryA was achieved by manipulating the expression of the eryK gene, involved in the C12 hydroxylation step of erythromycin biosynthesis . The production of this compound illustrates the potential for using engineered strains to produce novel erythromycin analogs.

Sec-butyl Erythromycin B (SEryB)

Relevance: This compound is used in tandem mass spectrometry studies to understand the fragmentation patterns of macrolide antibiotics . The structural differences between SEryB and Erythromycin B, particularly in the cladinose sugar, contribute to different fragmentation pathways in mass spectrometry analysis.

Properties

CAS Number

527-75-3

Product Name

Erythromycin B

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO12

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1

InChI Key

IDRYSCOQVVUBIJ-PPGFLMPOSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Synonyms

12-deoxyerythromycin A
berythromycin
berythromycin, (8S)-isomer
erythromycin B

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.